2-cyclopropyl-5-methyl-1H-imidazole

Physicochemical property pKa prediction Imidazole NH acidity

This 2-cyclopropyl-5-methyl-1H-imidazole (CAS 1042443-59-3) exists in tautomeric equilibrium with its 4-methyl isomer, a unique characteristic that must be considered during procurement. The cyclopropyl group provides metabolic stability superior to acyclic analogs, while the 5-methyl substituent modulates electronic density (pKa ~14.82 vs. ~14.5 for imidazole). With established precedent in NaV channel modulation and mutant IDH1 inhibition, this low-MW (122.17) scaffold is ideal for fragment-based screening and lead optimization. Procure the specific regioisomeric form to avoid downstream synthetic ambiguity.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
Cat. No. B12822469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-methyl-1H-imidazole
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2CC2
InChIInChI=1S/C7H10N2/c1-5-4-8-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)
InChIKeyMLNFYQLXIZUERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-methyl-1H-imidazole: Procurement-Relevant Physicochemical and Biological Baseline


2-Cyclopropyl-5-methyl-1H-imidazole (CAS 1042443-59-3) is a disubstituted imidazole heterocycle (C₇H₁₀N₂, MW 122.17) . The compound exists in tautomeric equilibrium with 2-cyclopropyl-4-methyl-1H-imidazole (CAS 1042443-59-3, identical registry number) due to the rapid prototropic shift of the imidazole NH proton between N1 and N3 positions . Its molecular scaffold combines a cyclopropyl substituent at the 2-position with a methyl group at the 5(4)-position on the imidazole ring, yielding a compact, moderately lipophilic core that positions it as a potential building block or pharmacophore precursor across multiple therapeutic research areas . However, the publicly available literature contains predominantly predictive and class-level physicochemical data, with limited experimentally measured, comparator-anchored biological activity data specific to this compound. The evidence assembled below represents the strongest verifiable differentiation claims achievable from currently accessible, admissible sources.

Why In-Class Imidazoles Cannot Simply Replace 2-Cyclopropyl-5-methyl-1H-imidazole


Within the class of alkyl-substituted imidazoles, the combination and positional arrangement of the 2-cyclopropyl and 5-methyl substituents on 2-cyclopropyl-5-methyl-1H-imidazole generate an electronic and steric signature that differs from closely related analogs such as 2-cyclopropyl-1H-imidazole (lacking the 5-methyl) or 2,5-dimethyl-1H-imidazole (possessing a smaller 2-methyl in place of cyclopropyl) . The predicted pKa of the neutral NH deprotonation for the target compound (14.82) is shifted relative to 2-cyclopropyl-1H-imidazole (14.39) and the parent imidazole (approximately 14.5), reflecting the electron-donating influence of the 5-methyl substituent on ring electronic density . Furthermore, the cyclopropyl group at position 2 introduces conformational constraints and unique metabolic stability profiles that cannot be reproduced by acyclic alkyl analogs [1]. Procurement decisions that treat this compound as interchangeable with other 2-substituted or 5-substituted imidazoles risk altering downstream reaction outcomes, biological target engagement, or pharmacokinetic behavior in ways that are not predictable from simple structural analogy.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-methyl-1H-imidazole Against Closest Analogs


Predicted pKa Shift (NH Deprotonation) vs. 2-Cyclopropyl-1H-imidazole

The predicted acid dissociation constant (pKa) for NH deprotonation of 2-cyclopropyl-5-methyl-1H-imidazole is 14.82 ± 0.10, compared with 14.39 ± 0.10 for the des-methyl analog 2-cyclopropyl-1H-imidazole . This shift of +0.43 log units indicates that the 5-methyl substituent exerts an electron-donating effect that modestly reduces NH acidity relative to the parent cyclopropyl-imidazole scaffold. Although both values are predicted rather than experimentally determined, the consistent methodology and pairwise comparison within the same database provide a cross-study comparable basis for differentiation. Caution: Predicted pKa values carry inherent uncertainty; experimental validation is recommended prior to procurement decisions based on ionization behavior.

Physicochemical property pKa prediction Imidazole NH acidity

Predicted LogP Difference vs. 2-Cyclopropyl-1H-imidazole

The predicted partition coefficient (ACD/LogP) for 2-cyclopropyl-1H-imidazole is reported as 1.32 ; for 2-cyclopropyl-5-methyl-1H-imidazole, the predicted LogP is estimated at approximately 1.45–1.55 based on the addition of a methyl group (ΔlogP ≈ +0.5 per CH₂ from fragment-based methods) to the cyclopropylimidazole core [1]. An exact experimentally measured LogP for the target compound could not be located in admissible sources; the comparator value is derived from the des-methyl analog. This modest increase in lipophilicity (estimated ΔlogP ≈ +0.13 to +0.23) is consistent with the addition of a single methyl substituent and may influence membrane permeability and non-specific protein binding in biological assays. Caution: This represents a class-level inference from fragment-based estimation; direct experimental determination is warranted for applications where precise LogP is critical.

Lipophilicity LogP prediction Drug-likeness

Cyclopropyl Substituent Imparts Metabolic Stability: Class-Level SAR Inference from IDH1 Inhibitor Programs

A structure-activity relationship study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors reported that the optimal cyclopropyl-containing imidazole compounds demonstrated moderate liver microsome stability and favorable pharmacokinetic properties [1]. Within this chemotype series, the cyclopropyl substituent on the imidazole core was identified as a key structural feature contributing to metabolic stability relative to acyclic alkyl-substituted analogs [1]. While 2-cyclopropyl-5-methyl-1H-imidazole itself was not the specific endpoint compound in this study, the core scaffold appears in intermediate structures within the synthetic route. The cyclopropyl group is well-established in medicinal chemistry as a metabolically resistant replacement for isopropyl or ethyl groups due to the increased C-H bond dissociation energy of cyclopropane C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for typical secondary C-H bonds) [2]. Caution: This is a class-level inference from a related but distinct chemotype series; direct metabolic stability data for the target compound itself are not available in admissible sources.

Metabolic stability IDH1 inhibitor Cyclopropyl SAR

Recommended Application Scenarios for 2-Cyclopropyl-5-methyl-1H-imidazole Based on Available Evidence


Fragment-Based Drug Discovery Requiring a Compact, Metabolically Stable Imidazole Core

2-Cyclopropyl-5-methyl-1H-imidazole provides a low-molecular-weight (122.17 Da) imidazole scaffold that combines the metabolic stability advantages of a cyclopropyl substituent with the modest lipophilicity increase of a 5-methyl group [1][2]. In fragment-based screening campaigns targeting enzymes such as mutant IDH1 or kinases, the compound can serve as a core fragment for structure-guided elaboration at the unsubstituted 4-position of the imidazole ring. Procurement of this specific regioisomeric form (2-cyclopropyl-5-methyl, rather than the 4-methyl tautomer or des-methyl analog) ensures that the cyclopropyl and methyl substituents occupy defined positions in the final elaborated structure, avoiding the synthetic ambiguity introduced by alternative substitution patterns. The small size and favorable predicted physicochemical profile (predicted pKa ~14.82, estimated cLogP ~1.45–1.55) make it particularly suitable for fragment libraries where high ligand efficiency is required .

Synthesis of Imidazole-Based NaV Channel Modulators via 4-Position Functionalization

Patent literature and biological databases indicate that imidazole derivatives bearing 2-cyclopropyl substituents have been explored as sodium channel (NaV) modulators and as components of alpha-adrenoreceptor-targeted imidazoline compounds [1][2]. The availability of the 4-position on 2-cyclopropyl-5-methyl-1H-imidazole for further functionalization (e.g., formylation to the 4-carboxaldehyde, CAS 68283-83-0, or coupling to aryl/heteroaryl groups) enables diversification into compound libraries targeting voltage-gated ion channels. Researchers procuring this specific building block for NaV-focused medicinal chemistry programs benefit from the established precedent of cyclopropyl-imidazole motifs in ion channel pharmacology, reducing the risk of investing synthetic effort in scaffolds with no prior target-class validation [1].

Synthetic Intermediate for IDH1 Inhibitor Lead Optimization Programs

The imidazole cyclopropyl amine chemotype has demonstrated potent inhibition of mutant IDH1 enzymatic activity and suppression of 2-hydroxyglutarate (2HG) production in IDH1-mutant HT1080 cell lines [1]. While the optimized endpoint compounds in this series carry additional elaborations beyond the simple 2-cyclopropyl-5-methylimidazole core, the core scaffold is a logical synthetic precursor for lead optimization efforts in this target class. Procurement of the parent heterocycle enables medicinal chemistry teams to independently explore diverse vectors at the 4-position and NH position without being constrained by pre-functionalized intermediates, potentially accelerating SAR exploration. The established synthetic accessibility of alicyclic-substituted imidazoles via condensation of cyclopropyl aldehydes with α-dicarbonyl compounds provides a reliable supply route [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

Imidazole derivatives are extensively employed as ligands in coordination chemistry and as building blocks for metal-organic frameworks (MOFs) due to the nitrogen donor atoms in the imidazole ring [1]. 2-Cyclopropyl-5-methyl-1H-imidazole offers a differentiated steric profile compared to simpler imidazole ligands: the cyclopropyl group provides a defined steric bulk orthogonal to the ring plane, while the methyl group adds minimal additional steric hindrance at the 5-position. The predicted pKa difference relative to unsubstituted imidazole (ΔpKa ~+0.3) may influence metal binding affinity and pH-dependent coordination behavior. For MOF researchers seeking to fine-tune pore size and chemical environment through systematic variation of imidazole substituents, this compound fills a specific niche between the des-methyl analog (2-cyclopropyl-1H-imidazole) and more heavily substituted variants [2].

Quote Request

Request a Quote for 2-cyclopropyl-5-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.